3-Cyclopropyl-3-hydroxybutanoic acid
Overview
Description
3-Cyclopropyl-3-hydroxybutanoic acid is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 . It is used for research purposes .
Synthesis Analysis
The synthesis of 3-Hydroxybutanoic acid and its derivatives has been a subject of research. One method involves the depolymerization of Poly[®-3-hydroxybutyric acid] (PHB) to produce ®-3-Hydroxybutanoic acid and its methyl ester . Another study discusses the chemical synthesis of functionalized atactic poly(3-hydroxybutanoic acid) and its copolymers .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, there are studies discussing the protodeboronation of alkyl boronic esters, which are valuable building blocks in organic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Hydroxybutanoic acid, a related compound, include a boiling point of 223.46°C and a melting point of 33.91°C .Scientific Research Applications
Novel Siderophores from Pseudomonas
Research has identified novel siderophores named ornibactins from strains of Pseudomonas cepacia. These siderophores are modified tetrapeptide siderophores containing sequences that incorporate 3-hydroxybutanoic acid among other acids. This demonstrates the application of 3-hydroxybutanoic acid derivatives in microbial iron acquisition, potentially impacting research on microbial metabolism and pathogenesis (Stephan et al., 2004).
Antifungal and Antibacterial Properties
Compounds including cyclopropyl amino acids derived from Amanita cokeri have shown toxicity towards various fungi and bacteria. This suggests potential antimicrobial applications of cyclopropyl-substituted hydroxybutanoic acids and their derivatives in developing new antifungal and antibacterial agents (Drehmel & Chilton, 2002).
Wine Aroma Precursors
The quantitative determination of hydroxy acids, including 3-hydroxybutanoic acid, in wines and other alcoholic beverages highlights their role as precursors to relevant aroma compounds. This application is crucial for the food and beverage industry, affecting flavor profile optimization and quality control (Gracia-Moreno et al., 2015).
Bio-production of Chemicals
3-Hydroxypropanoic acid (3-HP), closely related to 3-hydroxybutanoic acid, is used as a precursor in the production of various chemicals, including acrylic acid and bioplastics. Advances in metabolic engineering and synthetic biology have facilitated the bio-production of 3-HP, underscoring the potential of hydroxybutanoic acid derivatives in renewable resource-based chemical production (Jers et al., 2019).
Tissue Engineering Materials
Polyhydroxyalkanoates (PHA), including poly 3-hydroxybutyrate (PHB) and its copolymers, are used in various medical devices and tissue engineering applications due to their biodegradability and thermoprocessability. This demonstrates the role of 3-hydroxybutanoic acid derivatives in developing biomaterials for medical applications, ranging from sutures to scaffolds for tissue regeneration (Chen & Wu, 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that 3-hydroxybutanoic acid, a related compound, interacts with various enzymes and proteins in the body .
Mode of Action
It’s likely that it interacts with its targets in a similar manner to 3-hydroxybutanoic acid, leading to changes in cellular processes .
Biochemical Pathways
3-Cyclopropyl-3-hydroxybutanoic acid is likely involved in similar biochemical pathways as 3-hydroxybutanoic acid. One such pathway is the reversed fatty acid β-oxidation pathway, where 3-hydroxybutanoic acid is synthesized from glucose . The compound may also be involved in antioxidative stress pathways, as suggested by single-cell transcriptome analysis .
Pharmacokinetics
The compound’s stability and thermochemistry have been investigated .
Result of Action
It’s known that 3-hydroxybutanoic acid can influence the expression of antioxidative stress genes, such as metallothionein 2 (mt2a), suggesting that it may help cells resist oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the compound’s stability and its reactions . Additionally, the compound’s action may be influenced by the presence of other substances in the environment .
Properties
IUPAC Name |
3-cyclopropyl-3-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(10,4-6(8)9)5-2-3-5/h5,10H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFXQJBFHPQYFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C1CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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